N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride is a compound known for its high selectivity and potency as an agonist for the α7 nicotinic acetylcholine receptors (α7 nAChRs). This compound is often used in scientific research to investigate the roles of α7 nAChRs in various physiological and pathological processes, including sensory gating, learning, memory, and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride typically involves the following steps:
Formation of the 1-azabicyclo[2.2.2]octane scaffold: This can be achieved through various synthetic routes, including the reduction of tropinone or related compounds.
Attachment of the 4-chlorobenzamide group: This step involves the reaction of the 1-azabicyclo[2.2.2]octane derivative with 4-chlorobenzoyl chloride under basic conditions to form the desired amide bond.
Formation of the hydrochloride salt: The final compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.
Scientific Research Applications
N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of α7 nAChR agonists.
Biology: Investigates the role of α7 nAChRs in neuronal signaling and synaptic plasticity.
Medicine: Explores potential therapeutic applications in treating cognitive deficits, schizophrenia, and other neurological disorders.
Industry: May be used in the development of new pharmaceuticals targeting α7 nAChRs.
Mechanism of Action
The compound exerts its effects by selectively binding to and activating α7 nicotinic acetylcholine receptors. This activation enhances GABAergic synaptic activity and modulates neurotransmission in the brain. The molecular targets include the α7 nAChRs, and the pathways involved are primarily related to cholinergic signaling and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine dihydrochloride): Another α7 nAChR agonist with similar applications in research.
DMXBA (GTS-21): Known for its cognitive-enhancing properties.
Methyllycaconitine: A selective antagonist for α7 nAChRs, often used in conjunction with agonists like N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride to study receptor functions.
Uniqueness
This compound is unique due to its high selectivity and potency for α7 nAChRs, making it a valuable tool in neuroscience research. Its ability to enhance GABAergic synaptic activity and restore sensory gating deficits highlights its potential therapeutic applications .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.